![molecular formula C9H13Cl2NO2S B1379481 4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride CAS No. 259183-88-5](/img/structure/B1379481.png)
4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride
Overview
Description
“4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride” is a chemical compound with the CAS Number: 259183-88-5 . It has a molecular weight of 270.18 and its IUPAC name is 4-((dimethylamino)methyl)benzenesulfonyl chloride hydrochloride . The compound is also known as DABCYL chloride.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12ClNO2S.ClH/c1-11(2)7-8-3-5-9(6-4-8)14(10,12)13;/h3-6H,7H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.18 . Its exact mass and monoisotopic mass are 219.0120774 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It also has 2 rotatable bonds .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of related compounds, such as 2-[N,N-dimethylamino)methyl]benzenetel-lurenyl chloride, has been studied, revealing details about the bonding and formation of zigzag chains in the molecular structure (Engman et al., 2004).
Synthesis of Organic Compounds
- Research has explored the synthesis of derivatives containing a dimethylamino group, such as 4-(5-dimethylaminophenyl-2-oxazolyl)benzenesulfonyl halides, and their spectral and luminescence properties (Fedyunyaeva & Shershukov, 1993).
Catalysis in Chemical Reactions
- The compound has been used in Friedel-Crafts sulfonylation reactions as a catalyst and reaction medium, enhancing the reactivity of substrates and yielding almost quantitative diaryl sulfones (Nara et al., 2001).
Analytical Chemistry Applications
- 4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a related compound, is used as a chromophoric reagent for detecting amino acids at picomole levels (Malencik et al., 1990).
Synthesis of Sulfonamides and Sulfonium Salts
- Research has focused on the synthesis of various sulfonamides and sulfonium salts by reacting sulfonyl chlorides with different amines (Cremlyn & Nunes, 1987).
Supramolecular Chemistry
- Studies have been conducted on the conductance binding of anions by α-cyclodextrin in water, using compounds such as methyl orange with a dimethylaminophenylaza fragment (Tawarah & Wazwaz, 1993).
Potential Anticancer Agents
- Benzene sulfonamide derivatives, including those with dimethylamino groups, are being explored for their potential as anticancer agents (Mohamed et al., 2022).
Material Science Applications
- The compound has been utilized in the synthesis of novel poly (aryl ether sulfone ketone)s containing sulfonylbenzoyl linkages, demonstrating good melt processability and mechanical performance (Ding et al., 2011).
Selective Chemical Sensing
- A colorimetric and fluorogenic sensor using a compound with a dimethylaminophenyldiazenyl fragment for selective naked eye detection of Hg2+/Cr3+ in neutral water has been developed (Das et al., 2012).
properties
IUPAC Name |
4-[(dimethylamino)methyl]benzenesulfonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S.ClH/c1-11(2)7-8-3-5-9(6-4-8)14(10,12)13;/h3-6H,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUYVPJOGGXYPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)S(=O)(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride | |
CAS RN |
259183-88-5 | |
Record name | 4-[(dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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